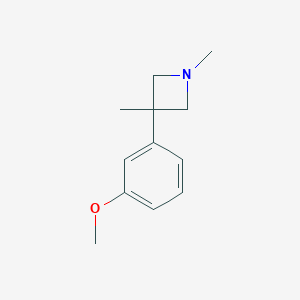
3-(3-methoxyphenyl)-1,3-dimethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-1,3-dimethylazetidine is a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 3-(3-methoxyphenyl)-1,3-dimethylazetidine can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of the azetidine ring.
Ring Expansion and Rearrangement: These methods involve the expansion or rearrangement of smaller or larger rings to form the azetidine ring.
Análisis De Reacciones Químicas
3-(3-methoxyphenyl)-1,3-dimethylazetidine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-1,3-dimethylazetidine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-1,3-dimethylazetidine involves its reactivity due to the significant ring strain in the four-membered azetidine ring. This ring strain makes the compound highly reactive under appropriate conditions, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
3-(3-methoxyphenyl)-1,3-dimethylazetidine can be compared with other similar compounds such as aziridines and oxetanes:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
19832-26-9 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canónico |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-26-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















